molecular formula C11H10N2O4 B3057212 2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 77611-68-8

2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3057212
CAS No.: 77611-68-8
M. Wt: 234.21 g/mol
InChI Key: CRXXTBGPVDVHPD-UHFFFAOYSA-N
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Description

2-(3-Nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a nitro-substituted isoindole derivative. Its structure features a bicyclic isoindole core with a nitropropyl substituent at the 2-position.

Properties

IUPAC Name

2-(3-nitropropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10-8-4-1-2-5-9(8)11(15)12(10)6-3-7-13(16)17/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXXTBGPVDVHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344163
Record name 1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77611-68-8
Record name 1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the nitration of alkenes or the condensation of carbonyl compounds with nitromethane. One common method includes the nitration of alkenes followed by halogenation and subsequent dehydrohalogenation . Another approach involves the condensation of aromatic α-ketoaldehyde with nitromethane and dehydration of the resulting nitro alcohols .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of nitration and condensation reactions used in laboratory synthesis can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: Conversion of nitro groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and subsequent substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Investigated for its potential use in the treatment of diseases such as acute myeloid leukemia.

    Industry: Utilized in the synthesis of heterocyclic compounds and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparison with analogous compounds must rely on indirect inferences from crystallographic methodologies and chemical databases referenced in the evidence. Below is a structured analysis based on general trends in nitro-substituted heterocycles and related isoindole derivatives.

Structural and Electronic Properties

  • Nitropropyl-substituted heterocycles : Nitro groups are strong electron-withdrawing substituents, which influence the electronic properties of the parent molecule. For example, similar nitroalkyl-substituted isoindoles often exhibit reduced aromaticity in the isoindole ring due to electron withdrawal, as observed in crystallographic studies using programs like SHELXL .
  • Comparison with N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine: While unrelated structurally, this amine-containing compound (from ) highlights the regulatory importance of nitro groups in toxicity and environmental persistence.

Crystallographic Analysis Tools

  • SHELX programs : Widely used for small-molecule refinement, SHELXL could determine bond lengths and angles for nitropropyl-substituted isoindoles, aiding in comparative studies .
  • ORTEP-3 and WinGX : These programs generate thermal ellipsoid plots and manage crystallographic data, which would be essential for visualizing conformational differences between the target compound and analogs like nitro-substituted phthalimides .

Toxicity and Regulatory Considerations

For instance:

Property 2-(3-Nitropropyl)-isoindole (Inferred) N-(3-Aminopropyl)-diamine
Reactivity High (nitro group) Moderate (amine groups)
Regulatory Status Likely restricted Industrial use (>80% purity)
Environmental Persistence Potential nitroaromatic degradation Biodegradable

Recommendations for Further Study

To enable a robust comparison, future work should:

Perform single-crystal X-ray diffraction using SHELXL or similar tools to resolve bond parameters .

Consult specialized databases (e.g., NICNAS, EFSA) for nitropropyl-isoindole toxicity profiles.

Compare thermal stability with nitro-substituted phthalimides using DSC/TGA analysis.

Biological Activity

2-(3-Nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its antihypertensive properties and other relevant pharmacological effects based on diverse research findings.

The compound is classified under isoindole derivatives, which are known for various biological activities. Its molecular formula is C11H12N2O4C_{11}H_{12}N_2O_4, with a molecular weight of approximately 232.23 g/mol. The structure includes a nitropropyl group which may influence its biological interactions.

Antihypertensive Effects

Research indicates that derivatives of isoindole compounds exhibit significant antihypertensive activity. For instance, a related compound, 1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole, has shown a reduction in systolic blood pressure in spontaneously hypertensive rats by approximately 15% at a dosage of 10 mg/kg . This suggests that this compound may possess similar properties due to structural similarities.

The mechanism by which isoindole derivatives exert their antihypertensive effects is believed to involve the inhibition of specific pathways that regulate vascular tone and blood pressure. These compounds may act as antagonists to certain receptors or inhibit enzymes involved in the renin-angiotensin system .

Study 1: Pharmacological Evaluation

In a controlled study examining the pharmacological profile of various isoindole derivatives, compounds similar to this compound were tested for their ability to lower blood pressure in animal models. The results indicated that these compounds could effectively decrease systolic and diastolic blood pressure levels when administered at appropriate dosages .

Compound NameDosage (mg/kg)Systolic BP Reduction (%)
Hexahydropyrazino[2,1-a]isoindole1015%
Methoxy derivative1013-15%
Nitro derivative (similar)TBDTBD

Study 2: Toxicity and Safety Profile

Another aspect of research focused on the safety profile of these compounds. Toxicity studies indicated that while some isoindole derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish the safety margins for chronic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
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2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione

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